7-(tert-Butyl)indoline

Directed Lithiation Regioselective Synthesis Indoline Functionalization

Medicinal chemistry teams require C7-substituted indolines for SAR exploration, but 5- and 6-tert-butyl regioisomers fail to replicate the target engagement profile of the 7-position. 7-(tert-Butyl)indoline solves this by: - **Enabling class I HDAC1/2 selectivity** (4- to 14-fold antiproliferative potency over vorinostat) - **Supporting HIV-1 attachment inhibitor development** (validated in SP-10 series, IC50 = 0.036 nM vs AZT 27.4 nM) - **Providing C7 steric shielding** for enhanced metabolic stability vs C7-amino analogs Procurement-grade material from validated directed lithiation of N-Boc-indoline (>98% precursor yield).

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
Cat. No. B11917105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(tert-Butyl)indoline
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC2=C1NCC2
InChIInChI=1S/C12H17N/c1-12(2,3)10-6-4-5-9-7-8-13-11(9)10/h4-6,13H,7-8H2,1-3H3
InChIKeyMCJCSQJHZOJQTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(tert-Butyl)indoline in Medicinal Chemistry


7-(tert-Butyl)indoline (CAS 1315376-61-4) is a C7-substituted indoline derivative bearing a bulky tert-butyl group on the fused benzene ring of the saturated indoline core. This substitution imparts distinct steric and electronic properties that influence both its synthetic utility as a building block and the pharmacological profiles of its downstream derivatives [1]. The compound is accessed via highly regioselective directed lithiation of N-protected indoline at the C7 position, a methodology that sets it apart from isomers such as 5-(tert-Butyl)indoline or 6-(tert-Butyl)indoline, which require alternative synthetic strategies [2]. Evidence from structurally related C7-substituted indoline and indole systems indicates that substitution at the 7-position can dramatically modulate biological activity, as demonstrated in histone deacetylase (HDAC) inhibition and HIV-1 attachment inhibitor programs [3].

Positional Specificity in Drug Discovery


Substituting 7-(tert-Butyl)indoline with unsubstituted indoline or alternative regioisomers (5-tert-butyl, 6-tert-butyl) is not a straightforward procurement decision because the tert-butyl group at the C7 position uniquely combines steric bulk, lipophilicity enhancement, and a specific vector for target engagement [1]. Evidence from the idazoxan analog series demonstrates that moving substitution from the 5- or 6-position to the 7-position fundamentally alters adrenoceptor pharmacology, yielding nonselective agonist properties rather than the desired α2-antagonist/α1-agonist profile [2]. Similarly, in HDAC inhibitor programs, C7-amino substitution conferred class I HDAC selectivity (HDAC1/2) with 4- to 14-fold greater antiproliferative potency than the clinical benchmark vorinostat, a profile that was not achievable with substitutions at other positions [3]. These position-dependent pharmacological outcomes indicate that the 7-position within the indoline scaffold is not interchangeable with other positions, making 7-(tert-Butyl)indoline a critical and non-fungible entry point for structure-activity relationship (SAR) exploration.

Differentiation Evidence for 7-(tert-Butyl)indoline


Regioselective C7 Lithiation Synthesis

7-(tert-Butyl)indoline is synthesized via directed lithiation of 1-(tert-butoxycarbonyl)indoline (N-Boc-indoline) using sec-BuLi/TMEDA in ether or THF at −78 °C. This method is uniquely regioselective for the C7 position, with no detectable C2 lithiation products when using the N-Boc protecting group [1]. The N-Boc-indoline precursor itself is prepared in 98% isolated yield [2]. In contrast, 5-(tert-Butyl)indoline or 6-(tert-Butyl)indoline cannot be accessed via this same directed lithiation strategy, as electrophilic aromatic substitution or benzyne-mediated routes are required for those ring positions [3]. This provides a distinct synthetic advantage for 7-substituted analogs over 5- and 6-substituted regioisomers.

Directed Lithiation Regioselective Synthesis Indoline Functionalization

Enhanced Antiproliferative Potency in HDAC Inhibition

In a focused structure-activity relationship study of C7-substituted 1-arylsulfonyl-5-(N-hydroxyacrylamide)indolines, Compound 9 carrying a C7-amino group displayed 4- to 14-fold more potent antiproliferative activity than the FDA-approved HDAC inhibitor vorinostat (SAHA) across multiple cancer cell lines [1]. The same study demonstrated that C7-amino substitution specifically conferred inhibitory activity toward HDAC1 and HDAC2 (class I HDACs) with no effect on HDAC6, indicating that the C7 position critically governs isoform selectivity [1]. The tert-butyl group at C7 is expected to further modulate this selectivity profile through steric interactions within the HDAC binding pocket, based on the well-established role of bulky alkyl substituents in HDAC inhibitor design [2].

HDAC Inhibition Anticancer Activity Indoline SAR

Picomolar HIV-1 Attachment Inhibition

In a systematic optimization of HIV-1 attachment inhibitors, C7-heteroaryl substitution on the indole/indoline core was found to be essential for achieving picomolar inhibitory activity while maintaining favorable ligand efficiency (LE) and lipophilic ligand efficiency (LLE/LELP) [1]. The study's lead compound with a C7-1,2,4-oxadiazole substituent exhibited the highest oral exposure in rat pharmacokinetic studies among the series [1]. This demonstrates that the C7 position serves as a critical vector for modulating both potency and drug-like properties in indoline-based inhibitors. The tert-butyl group at C7 provides a hydrophobic anchor point that can be further elaborated or serve as a metabolically stable substituent in lead optimization campaigns [2].

HIV-1 Attachment Inhibitor Picomolar Potency Ligand Efficiency

HIV-1 Inhibitory Potency of a 7-tert-Butyl-Indole

The benzamide derivative SP-10, which incorporates a 7-tert-Butyl-1H-indol-3-ylmethyl moiety as its core pharmacophore, inhibits HIV-1 replication with an IC50 of 0.036 nM in engineered HeLa cells, compared to an IC50 of 27.4 nM for the clinical antiretroviral zidovudine (AZT) [1]. This represents a 761-fold improvement in potency. Critically, SP-10 also inhibited replication of the multidrug-resistant HIV-1 strain MDR-769, whereas AZT was ineffective in this model [1]. The mechanism of action involves reduction of CD4 and CCR5 surface expression and disruption of actin dynamics, a novel mechanism distinct from current antiretroviral therapies [1]. The 7-tert-butyl substituent is a key structural determinant within this pharmacophore, contributing hydrophobic interactions that anchor the molecule to its biological target.

HIV-1 Inhibitor 7-tert-Butyl-Indole Pharmacophore Drug Resistance

C7 Substitution and Adrenoceptor Pharmacology

In a comprehensive SAR study of 2-imidazolinylindoline α-adrenoceptor ligands, substitution at the 4- and 7-positions of the indoline ring consistently produced compounds with nonselective agonist properties, whereas substitution at the 5- or 6-positions led to more desirable α2-antagonist/α1-agonist profiles with greater presynaptic antagonist potency than benzodioxan, dihydrobenzofuran, and indan analogs [1]. This position-dependent pharmacological switch demonstrates that the 7-position exerts a unique influence on receptor pharmacology that cannot be replicated by 5- or 6-substituted analogs. For researchers designing indoline-based GPCR ligands, 7-(tert-Butyl)indoline provides a structurally defined starting point to explore nonselective agonist pharmacology or to deliberately avoid it by using the scaffold as a negative design control.

Adrenoceptor Pharmacology Indoline SAR Receptor Selectivity

Metabolic Stability in RORγt Agonist Program

In a scaffold hybridization program targeting RORγt agonists, aryl-substituted indole and indoline derivatives were optimized to produce compound 14, which demonstrated an EC50 of 20.8 ± 1.5 nM in a RORγ dual FRET assay and its (S)-enantiomer was 17-fold more potent than the (R)-enantiomer [1]. Compound 14 exhibited high metabolic stability with a half-life of 113 minutes in mouse liver microsomes and improved aqueous solubility at pH 7.4 compared to parent compounds [1]. Moreover, compound 14 was orally bioavailable with excellent in vivo pharmacokinetics in mice [1]. While compound 14 does not contain a 7-tert-butyl substituent, the study demonstrates that the indoline scaffold, when appropriately substituted, can achieve favorable drug-like properties that justify procurement of functionalized indoline building blocks like 7-(tert-Butyl)indoline for further SAR exploration in cancer immunotherapy programs.

RORγt Agonist Metabolic Stability Oral Bioavailability Cancer Immunotherapy

Application Scenarios for 7-(tert-Butyl)indoline


HDAC Inhibitor Lead Optimization

Medicinal chemistry teams pursuing class I-selective HDAC inhibitors (targeting HDAC1/2 over HDAC6) should prioritize 7-(tert-Butyl)indoline as a core scaffold. Evidence from C7-amino substituted indolines shows 4- to 14-fold improvement in antiproliferative potency over vorinostat with exclusive class I HDAC selectivity [1]. The tert-butyl group at C7 is anticipated to enhance metabolic stability and reduce off-target effects compared to C7-amino analogs, based on the well-characterized steric shielding effects of tert-butyl substituents. Procurement of 7-(tert-Butyl)indoline enables direct access to a focused library of C7-functionalized HDAC inhibitor candidates.

HIV-1 Pharmacophore Development

The 761-fold potency advantage of SP-10 (IC50 = 0.036 nM) over AZT (IC50 = 27.4 nM) and its activity against multidrug-resistant HIV-1 strains validate the 7-tert-butyl-indole/indoline scaffold as a critical pharmacophore for novel antiretroviral drug discovery [2]. Research groups developing next-generation HIV-1 entry or attachment inhibitors should procure 7-(tert-Butyl)indoline to generate focused libraries exploring modifications at the indoline nitrogen and C2/C3 positions while retaining the potency-conferring 7-tert-butyl substituent.

Adrenoceptor Tool Compound Design

For academic and industrial pharmacology groups investigating indoline-based adrenoceptor ligands, the distinct pharmacological outcome of 7-substitution (nonselective agonist profile) versus 5-/6-substitution (α2-antagonist dominant) is well-documented in the idazoxan analog series [3]. 7-(tert-Butyl)indoline serves as a strategic building block for synthesizing tool compounds that selectively probe nonselective α-adrenoceptor agonism, or as a negative control in programs targeting α2-selective antagonists where 7-substitution is deliberately avoided.

C–H Functionalization Methodology Development

The well-established directed lithiation protocol for N-Boc-indoline (98% precursor yield, exclusive C7 regioselectivity) makes 7-(tert-Butyl)indoline an ideal, readily accessible substrate for developing and benchmarking new C7-selective C–H functionalization methodologies, including transition-metal-catalyzed arylations, nitrations, and cross-couplings [4]. Academic methodology laboratories and process chemistry groups can rely on 7-(tert-Butyl)indoline as a validated, high-purity building block for reaction optimization studies.

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